![molecular formula C23H20N4O3S2 B2963374 2-((4-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-phenylacetamide CAS No. 1116037-71-8](/img/structure/B2963374.png)
2-((4-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-phenylacetamide
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Overview
Description
The compound is a complex organic molecule with several functional groups including a thiazole ring, a pyrimidine ring, a phenyl ring, and an acetamide group . The presence of these functional groups suggests that the compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy and X-ray crystallography. These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds present .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure and the properties of similar compounds. These might include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Synthesis and Antimicrobial Activity
The synthesis of various thiazolidin-4-one derivatives, including those incorporating thiazole rings similar to the compound , has been explored for their antimicrobial activity. These compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as against fungal strains, indicating potential as therapeutic agents for microbial diseases (Desai, Rajpara, & Joshi, 2013).
Anticancer Activity
Studies on thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives derived from visnaginone and khellinone have demonstrated significant anti-inflammatory and analgesic activities. Moreover, these compounds have shown potent inhibitory effects on COX-2 enzymes and have displayed remarkable anticancer activities against various human cancer cell lines, suggesting a promising avenue for the development of new cancer therapies (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Aldose Reductase Inhibition
Iminothiazolidin-4-one acetate derivatives have been synthesized and evaluated as inhibitors of aldehyde and aldose reductase enzymes. These compounds, including methyl[4-oxo-2-(substituted benzoylimino)-3-(substituted phenyl)thiazolidin-5-ylidene]acetate derivatives, have shown significant inhibitory potency. This suggests potential applications in the treatment of diabetic complications, highlighting the relevance of such compounds in medicinal chemistry and drug development (Ali et al., 2012).
Pharmacokinetics and Disposition
The pharmacokinetics and disposition of PF-06282999, a thiouracil derivative with a similar structural motif, have been thoroughly studied across animals and humans. These studies reveal insights into the metabolism, elimination mechanisms, and safety profile of such compounds, providing a foundational understanding necessary for further clinical development in the treatment of cardiovascular diseases (Dong et al., 2016).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-[[4-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3S2/c1-14-21(32-22(24-14)15-8-10-17(30-2)11-9-15)18-12-19(28)27-23(26-18)31-13-20(29)25-16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H,25,29)(H,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZCSOBWQUDBPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C3=CC(=O)NC(=N3)SCC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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